molecular formula C13H15N3O B216751 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol CAS No. 108877-44-7

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

Cat. No. B216751
CAS RN: 108877-44-7
M. Wt: 229.28 g/mol
InChI Key: XOMBXKRLKULZBZ-UHFFFAOYSA-N
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Description

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol, also known as TTA, is a phenolic compound that has been studied extensively in recent years due to its potential applications in scientific research. TTA has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

Antimicrobial Activity

Derivatives of triazoloazepine, such as the one , have been tested for their antibacterial properties . This compound could be synthesized and evaluated against various bacterial strains to determine its efficacy as an antibacterial agent.

Chemical Synthesis

The compound serves as a building block in chemical synthesis. It can be used to create a focused library of molecules for high-throughput screening, aiding in the discovery of new drugs .

properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBXKRLKULZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425376
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

CAS RN

108877-44-7
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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